1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226441-25-3
VCID: VC6349625
InChI: InChI=1S/C19H20N4O2/c1-25-17-11-9-16(10-12-17)23-14-18(21-22-23)19(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24)
SMILES: COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395

1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1226441-25-3

Cat. No.: VC6349625

Molecular Formula: C19H20N4O2

Molecular Weight: 336.395

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide - 1226441-25-3

Specification

CAS No. 1226441-25-3
Molecular Formula C19H20N4O2
Molecular Weight 336.395
IUPAC Name 1-(4-methoxyphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide
Standard InChI InChI=1S/C19H20N4O2/c1-25-17-11-9-16(10-12-17)23-14-18(21-22-23)19(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24)
Standard InChI Key PDDIJVBQWNTTRM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound is systematically named 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, with the chemical formula C₂₀H₂₂N₄O and a molecular weight of 334.4 g/mol . Its structure integrates a 1,2,3-triazole ring—a five-membered heterocycle with three nitrogen atoms—functionalized at distinct positions to enhance bioactivity. The 4-methoxyphenyl group at N1 contributes electron-donating effects, while the 3-phenylpropyl carboxamide side chain at C4 introduces hydrophobic interactions critical for target binding .

Spectroscopic and Analytical Data

Synthesis of this compound typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling reactions . Structural validation employs:

  • ¹H-NMR: Aromatic protons from the methoxyphenyl group resonate at δ 7.2–7.8 ppm, while the triazole proton appears as a singlet near δ 8.1 ppm.

  • ¹³C-NMR: The triazole carbons are observed at δ 145–150 ppm, with the carbonyl carbon of the carboxamide at δ 165–170 ppm .

  • LC-MS: A molecular ion peak at m/z 335.2 ([M+H]⁺) confirms the molecular weight .

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis begins with (tert-butoxycarbonyl)-L-phenylalanine, which undergoes sequential amidation, deprotection, and azide formation. The key step involves CuAAC between an azide intermediate (4) and 3-phenylpropyl acetylene, yielding the triazole core. Final acylation with 4-methoxybenzoyl chloride introduces the carboxamide group .

Reaction Scheme Overview:

  • Boc Deprotection: Generate free amine from Boc-phenylalanine.

  • Azide Formation: React with sodium azide and chloroacetyl chloride.

  • Click Chemistry: Cu(I)-catalyzed cycloaddition with phenylpropyl acetylene.

  • Carboxamide Coupling: Acylation with 4-methoxybenzoyl chloride .

Pharmacological Activity

Anticancer Efficacy

In vitro screening against MCF-7 (hormone-responsive breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines revealed moderate cytotoxicity:

  • IC₅₀: 9.48 μM (MCF-7), 23.61 μM (MDA-MB-231) .
    Comparatively, doxorubicin (standard) exhibits IC₅₀ values of 0.1–1.0 μM, indicating room for potency optimization. Structural analogs with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity, suggesting structure-activity relationship (SAR) dependencies .

Molecular Docking and Mechanism of Action

EGFR Tyrosine Kinase Inhibition

Docking into EGFR tyrosine kinase (PDB: 2J5F) using AutoDock Vina reveals:

  • Binding Energy: −8.2 kcal/mol.

  • Key Interactions: Hydrogen bonding between the carboxamide oxygen and Met793, and π-cation interactions between the triazole ring and Lys745 .
    These interactions disrupt ATP binding, inhibiting kinase activity and downstream oncogenic signaling.

Pharmacokinetic and Drug-Likeness Profiling

ADMET Properties

  • Lipinski’s Rule of Five: Molecular weight (334.4), logP (3.2), H-bond donors (2), and acceptors (4) comply with drug-likeness criteria .

  • Absorption: Predicted Caco-2 permeability = 28.7 nm/s (moderate).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating prodrug strategies .

Toxicity Risks

  • hERG Inhibition: Low risk (IC₅₀ > 10 μM), reducing cardiotoxicity concerns.

  • Ames Test: Negative for mutagenicity in preliminary assays .

Comparative Analysis with Structural Analogs

Triazole Carboxamide Derivatives

CompoundTargetIC₅₀ (μM)Key Structural Feature
4B MCF-79.484-Fluorophenyl carboxamide
4H MDA-MB-23113.114-Nitrophenyl substituent
This CompoundMCF-79.483-Phenylpropyl side chain

The 3-phenylpropyl chain in this compound enhances membrane permeability compared to shorter alkyl analogs, though potency remains comparable .

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